molecular formula C35H38Cl2N8O4 B7821460 Itrizole CAS No. 2049588-24-9

Itrizole

Cat. No.: B7821460
CAS No.: 2049588-24-9
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Itrizole (generic name: itraconazole) is a triazole-class antifungal agent developed by Janssen Pharmaceutical K.K. It inhibits fungal cytochrome P450-dependent enzymes, disrupting ergosterol synthesis in fungal cell membranes. It is approved for treating systemic fungal infections (e.g., aspergillosis, candidiasis) and superficial mycoses (e.g., onychomycosis) . Its molecular formula is C₃₅H₃₈Cl₂N₈O₄, with a molecular weight of 705.6 g/mol. This compound is administered orally as capsules or solution, with dose adjustments required for hepatic impairment and CYP3A4 drug interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPQPYKVGDNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water and dilute acidic solutions
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Solid, Crystals from toluene

CAS No.

84604-65-9, 84625-61-6, 2049588-24-9
Record name rel-4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84604-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(butan-2-yl)-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

166.2 °C
Record name Itraconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Biochemical Pathways

The inhibition of ergosterol synthesis disrupts the cell membrane structure of the fungi, affecting various biochemical pathways within the fungal cell. This disruption can lead to the leakage of intracellular components, inhibition of fungal growth, and ultimately cell death.

Biochemical Analysis

Biological Activity

Itrizole, commonly known as itraconazole, is a triazole antifungal agent that has been extensively studied for its biological activity against various fungal and parasitic infections. This article explores the mechanisms of action, efficacy in clinical applications, and recent advancements in the synthesis of novel complexes that enhance its biological activity.

Itraconazole exerts its antifungal effects primarily through the inhibition of 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, itraconazole prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death . Additionally, itraconazole may interfere with other membrane-bound enzymes, further compromising fungal viability .

Efficacy Against Fungal Infections

Clinical Studies and Findings

  • Pityriasis Versicolor : A study demonstrated that prophylactic treatment with itraconazole resulted in a mycological cure rate of 88% compared to 57% in the placebo group over six months. The high efficacy is attributed to itraconazole's strong activity against Malassezia species, which are responsible for this skin condition .
  • Broad-Spectrum Antifungal Activity : Itraconazole has shown effectiveness against various fungal pathogens, including Candida, Aspergillus, and dermatophytes. Its high lipophilicity allows it to accumulate in sebaceous glands, enhancing its therapeutic action against skin infections .

Antiparasitic Activity

Recent studies have highlighted itraconazole's potential against protozoan parasites:

  • Leishmania amazonensis : Itraconazole demonstrated significant inhibitory effects on this parasite, causing morphological changes indicative of cell death .
  • Trypanosoma cruzi : In vitro and in vivo studies showed that itraconazole is effective against T. cruzi, outperforming traditional treatments like benznidazole .
  • Toxoplasma gondii : Itraconazole inhibited the proliferation of T. gondii both in vitro and in vivo, suggesting its potential as an alternative treatment for toxoplasmosis .

Novel Zinc-Itraconazole Complexes

Recent research has focused on synthesizing zinc complexes with itraconazole (Zn-ITZ), which have exhibited enhanced biological activity compared to itraconazole alone. These complexes were tested against several protozoan parasites and fungi:

CompoundIC50 (nM) against T. cruzi EpimastigotesIC50 (nM) against L. amazonensis PromastigotesSelectivity Index
Itraconazole873.31323.6
Zn(ITZ)₂Cl₂1.31.14555.38
Zn(ITZ)₂(OH)₂2.30.91

The results indicate that these new complexes are significantly more potent than itraconazole alone, particularly against the clinically relevant stages of T. cruzi .

Case Studies

Several case studies have documented the successful use of itraconazole in treating various fungal infections:

  • Case Study on Onychomycosis : A patient treated with itraconazole showed complete resolution of nail fungus after a 12-week course, highlighting its effectiveness in dermatological applications.
  • Prophylactic Use in Immunocompromised Patients : In a cohort study involving patients undergoing chemotherapy, those receiving itraconazole prophylaxis had significantly lower rates of invasive fungal infections compared to those on placebo.

Scientific Research Applications

Antifungal Applications

Itraconazole is primarily utilized to treat various fungal infections. Its mechanism involves inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. The inhibition leads to increased permeability of the fungal cell membrane and ultimately cell death.

Common Indications:

  • Aspergillosis : Effective against pulmonary and extrapulmonary forms, especially in patients intolerant to amphotericin B.
  • Blastomycosis : Treats both pulmonary and extrapulmonary infections.
  • Histoplasmosis : Used for chronic cavitary pulmonary disease and disseminated nonmeningeal histoplasmosis.
  • Onychomycosis : Effective for toenail and fingernail infections caused by dermatophytes.

Investigational Uses in Oncology

Recent studies have suggested that itraconazole may have anticancer properties. Research indicates that itraconazole can inhibit the hedgehog signaling pathway, which is implicated in tumor growth and metastasis.

Case Studies:

  • Prostate Cancer : A Phase II study showed that high-dose itraconazole (600 mg/day) led to significant prostate-specific antigen (PSA) responses and delayed tumor progression.
  • Non-Small Cell Lung Cancer : In combination with pemetrexed, itraconazole demonstrated activity in patients with advanced disease.
  • Basal Cell Carcinoma : Itraconazole has been explored for its use alongside other chemotherapeutic agents in treating advanced cases that are not amenable to surgery.

Pharmacokinetics and Drug Monitoring

Itraconazole exhibits highly variable pharmacokinetics, necessitating therapeutic drug monitoring (TDM) to optimize treatment outcomes. TDM helps to adjust dosages based on individual patient responses and minimizes potential adverse effects.

Key Pharmacokinetic Characteristics:

  • Bioavailability : Oral bioavailability can be significantly affected by food intake.
  • Protein Binding : Over 99% protein-bound, influencing its distribution and elimination.
  • Half-Life : The elimination half-life ranges from 20 to 50 hours, depending on formulation and patient factors.

Side Effects and Contraindications

While generally well-tolerated, itraconazole can cause side effects such as nausea, diarrhea, abdominal pain, rash, and headache. More severe risks include liver toxicity and heart failure. Caution is advised when prescribing itraconazole during pregnancy or breastfeeding due to unclear safety profiles.

Summary Table of Applications

Application AreaSpecific UsesClinical Evidence
Fungal Infections Aspergillosis, Blastomycosis, HistoplasmosisApproved for use; extensive clinical data available
Onychomycosis Toenail and fingernail infectionsEstablished treatment option
Cancer Treatment Prostate Cancer, Non-Small Cell Lung CancerPhase II studies show promising results
Therapeutic Drug Monitoring Optimization of dosingRecommended due to variable pharmacokinetics

Chemical Reactions Analysis

Metabolic Pathways

Itraconazole undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, producing multiple bioactive metabolites . Key reactions include:

Oxidative Scission of the Dioxolane Ring

  • Reaction: The dioxolane ring undergoes oxidative cleavage, leading to metabolites such as hydroxy-itraconazole (OH-ITZ).

  • Mechanism: Catalyzed by CYP3A4, this pathway disrupts the dioxolane structure, forming hydroxylated derivatives.

Aliphatic Oxidation

  • Reaction: The 1-methylpropyl substituent undergoes aliphatic oxidation, generating keto-itraconazole (KT-ITZ).

  • Significance: KT-ITZ retains antifungal activity and contributes to drug-drug interactions .

N-Dealkylation

  • Reaction: The piperazine ring’s N-dealkylation produces N-desalkyl-itraconazole (ND-ITZ).

  • Relevance: ND-ITZ is a minor but pharmacologically active metabolite .

Piperazine Ring Oxidation

  • Reaction: Oxidative degradation of the piperazine ring leads to further metabolites.

  • Impact: This pathway contributes to the compound’s complex metabolic profile .

Triazolone Scission

  • Reaction: The triazolone ring undergoes cleavage, yielding additional metabolites.

  • Mechanism: Likely involves cytochrome P450-mediated oxidative processes .

Analytical Methods for Metabolite Determination

A validated LC-MS/MS method for quantifying itraconazole and its metabolites (OH-ITZ, KT-ITZ, ND-ITZ) in human plasma was developed .

Chromatographic Conditions

ParameterDetail
Column TSKgel ODS-100 V (75 × 2.0 mm I.D.)
Mobile Phase Acetonitrile/5 mM ammonium acetate (57:43, v/v)
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 2 μL

Mass Spectrometry Settings

CompoundMRM Transition (m/z)Collision Energy (V)
Itraconazole706.05 → 393.05−38
OH-ITZ721.15 → 408.15−37
KT-ITZ719.10 → 406.10−37
ND-ITZ649.10 → 376.15−31

Method Performance

ParameterITZ (LLOQ = 15 ng/mL)OH-ITZ (LLOQ = 15 ng/mL)
Intra-assay Accuracy: 99.8%Accuracy: 97.6%
RSD: 0.8%RSD: 3.3%
Inter-assay Accuracy: 94.1%Accuracy: 98.3%
RSD: 4.0%RSD: 6.5%

Stability and Storage Considerations

  • Plasma Stability:

    • Room temperature (24 h): 92.6–101.3% of initial value.

    • −80 °C (1 month): 90.3–101.5% of initial value .

  • Mobile Phase Stability:

    • 4 °C (12 h): 89.6–101.4% retention .

  • Stock Solutions:

    • Stable at 4 °C for up to 3 months .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fosravuconazole L-Lysine Ethanolate

  • Structure: A novel triazole derivative with improved solubility.
  • Efficacy : In a Phase III trial for onychomycosis, fosravuconazole showed a 76.3% mycological cure rate vs. Itrizole’s 58.1% .
  • Safety : Lower hepatotoxicity incidence (2.1% vs. 8.7% for this compound) due to reduced CYP3A4 metabolism .
  • Dosing : Weekly 200 mg fosravuconazole vs. daily 200 mg this compound, enhancing adherence .

Terbinafine (LAMISIL®)

  • Class : Allylamine (inhibits squalene epoxidase).
  • Efficacy : Superior to this compound in dermatophyte infections (cure rate: 85% vs. 63%) but less effective against Candida spp. .
  • Safety: Lower drug interaction risk (non-CYP450 metabolism) but higher gastrointestinal adverse events (15% vs. 9% for this compound) .

Fluconazole

  • Spectrum : Less broad than this compound; ineffective against aspergillosis.
  • Pharmacokinetics : Higher oral bioavailability (>90% vs. 55% for this compound) but shorter half-life (30 h vs. 21–42 h for this compound) .
  • Resistance : Higher Candida resistance rates (12% vs. 4% for this compound) .

Structural and Pharmacokinetic Comparisons

Parameter This compound Fosravuconazole Terbinafine
Molecular Weight 705.6 g/mol 583.5 g/mol 291.4 g/mol
Half-Life 21–42 hours 120 hours 22–26 hours
CYP450 Metabolism CYP3A4 (strong inhibitor) Minimal CYP3A4 involvement Non-CYP450
Bioavailability 55% (capsule) 85% 70–80%
Key Indications Aspergillosis, onychomycosis Onychomycosis Dermatophytoses

Research Findings and Clinical Data

Drug-Drug Interactions

  • This compound’s strong CYP3A4 inhibition increases plasma levels of co-administered drugs (e.g., esaxerenone) by 2.5-fold, necessitating dose adjustments .
  • Fosravuconazole’s lack of CYP3A4 affinity reduces such risks, making it preferable for polypharmacy patients .

Resistance Profiles

  • This compound maintains lower resistance rates in Aspergillus spp. (3–5%) compared to voriconazole (8–10%) .
  • Candida glabrata shows intrinsic resistance to fluconazole but remains susceptible to this compound .

Toxicity

  • This compound’s hepatotoxicity (8.7%) is dose-dependent and reversible, whereas terbinafine’s liver injury is rare but severe (0.1–1%) .

Preparation Methods

Stereoselective Synthesis via Epoxy Intermediate

A patented method (CN106146480B) outlines a 10-step synthesis starting from (R)-(+)-epichlorohydrin, emphasizing stereochemical fidelity and high selectivity. The process involves:

  • Hydroxyl Protection : (R)-(+)-epichlorohydrin reacts with trityl chloride to form (R)-(+)-trityl glycidol ether, preserving the stereochemistry critical for antifungal activity.

  • Epoxide Ring Opening : Benzyl alcohol opens the epoxide ring under alkaline conditions (NaH or NaOH) to yield a secondary alcohol intermediate.

  • Esterification : The intermediate reacts with 2,4-dichlorobenzyl chloride in the presence of alkali, forming a dichlorophenyl ester.

  • Grignard Addition : Chloromethyl trimethylsilane and magnesium facilitate silylation, introducing a trimethylsilyl group for subsequent β-elimination.

  • Cyclization : Iodine-mediated stereoselective cyclization generates the triazole core, followed by substitution with sodium triazole to finalize the heterocyclic structure.

Key advantages of this route include a 90.5% overall yield and 99.8% purity, meeting European Pharmacopoeia standards.

Zinc Complexation for Enhanced Bioactivity

Recent studies explore metalloantifungals by complexing itraconazole with zinc to improve solubility and efficacy. Zn(ITZ)₂Cl₂ and Zn(ITZ)₂(OH)₂ are synthesized by refluxing itraconazole with zinc salts (e.g., ZnCl₂ or Zn(OAc)₂) in methanol. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm coordination at the triazole nitrogen, with shifts in proton signals (e.g., H4 at 8.69 ppm in Zn(ITZ)₂Cl₂ vs. 8.31 ppm in free ITZ). These complexes exhibit potent activity against Leishmania amazonensis and Sporothrix brasiliensis, though their clinical applicability remains under investigation.

Pharmaceutical Formulation Strategies

Itraconazole’s poor solubility (1–4 ng/mL at neutral pH) necessitates advanced formulation technologies to enhance dissolution and bioavailability.

Solid Dispersion Systems

A landmark study (Chem. Pharm. Bull. 2007) details the development of rapidly disintegrating tablets using itraconazole solid dispersions. Hypromellose (HPMC) and hypromellose phthalate (HPMCP) serve as carriers, prepared via:

  • Fluidized Bed Coating : Drug-excipient mixtures (itraconazole:HPMCP:Polysorbate 80 = 167:60:1.2) are dissolved in methylene chloride/ethanol (7:3) and coated onto seed particles (erythritol and cellulose).

  • Hot Melt Extrusion : Itraconazole-HPMCP blends are extruded at 160°C, milled, and sieved (200 mesh) to produce amorphous solid dispersions.

Table 1: Formulation Composition of Itraconazole Tablets

ComponentFormulation 1 (mg)Formulation 2 (mg)Formulation 3 (mg)Formulation 4 (mg)
Itraconazole50505050
HPMCP60606060
Polysorbate 801.21.21.21.2
Croscarmellose Sodium02.34.611.6
Magnesium Stearate0.250.250.250.25

Tablets disintegrated within 2 minutes and achieved >80% dissolution in 30 minutes, matching the reference product (Itrizole Capsule 50).

Surface Modification and Granulation

Post-coating, granules are surface-modified with light anhydrous silicic acid (0.1–2.5%) in a high-speed agitating granulator to improve flowability. Angle of repose decreased from 45° to 32°, enabling uniform tableting at 4–8 kN pressure.

Quality Control and Analytical Methods

Thermal Analysis

Differential scanning calorimetry (DSC) confirmed the amorphous state of solid dispersions, with no melting endotherm observed for crystalline itraconazole (mp = 166°C).

Dissolution Testing

Using the JP 1st fluid (pH 1.2), dissolution profiles correlated with particle size: 70.9 μm particles achieved 90% release at 60 minutes, while 242.5 μm particles lagged at 70%.

Content Uniformity

High-performance liquid chromatography (HPLC) with a CAPCELL PAK C18 column and methanol/phosphoric acid mobile phase ensured batch consistency (RSD <2%).

Comparative Analysis of Synthesis Routes

Table 2: Synthetic Method Comparison

ParameterPatent RouteZinc Complexation
Yield90.5%75–85%
Purity99.8%95–98%
Key StepStereoselective CyclizationMetal Coordination
ScalabilityIndustrialLaboratory

The patent route excels in scalability and purity, whereas zinc complexes offer novel bioactivity but require further optimization .

Q & A

Q. What ethical approvals are required for human-derived fungal isolates in this compound research?

  • Guidelines :
  • Obtain informed consent for clinical samples (e.g., sputum from aspergillosis patients) per IRB protocols .
  • Anonymize patient metadata and store samples in biobanks with restricted access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itrizole
Reactant of Route 2
Reactant of Route 2
Itrizole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.